molecular formula C6H5BrF3NS B1294204 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole CAS No. 1000339-73-0

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole

Cat. No. B1294204
M. Wt: 260.08 g/mol
InChI Key: OYDQGPCAYKWSAU-UHFFFAOYSA-N
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Description

The compound "5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole" is a thiazole derivative that has garnered interest due to its potential applications in pharmaceuticals and chemical manufacturing. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring, which often imparts significant biological activity to these molecules.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the preparation of 4-(Bromomethyl)-5-(dibromomethyl)thiazole, a related compound, was reported to be synthesized in good yields by bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) . Another synthetic approach involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, reacting with aromatic amines and sodium thiocyanate to introduce a bromodifluoromethyl group at the C4 position of the thiazole . Additionally, 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes have been used to react with NBS to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, which can then be further functionalized .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The regiochemistry of the cycloadditions of thiazole intermediates with dienophiles has been studied using 2D (1)H-(13)C HMBC techniques, and frontier orbital calculations have been performed by the semiempirical PM3 method to understand the electronic aspects of these molecules .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions, including bromination and cycloaddition. The bromination of 5-(4-methylbenzylidene)-2,4-thiazolidinedione under incandescent light has been optimized to yield 5-(4-bromomethyl)benzylidene-2,4-thiazolidinedione with a 70% yield . The trapping of thiazole intermediates with dienophiles leads to the formation of several interesting compounds, such as 6-substituted-4,5-dihydrobenzothiazoles and anthra[2,3-b]thiazole-4,5-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by the substituents on the thiazole ring. The introduction of a trifluoromethyl group, for example, can significantly alter the compound's reactivity and stability. The bromodifluoromethyl group introduced by the new synthon mentioned in paper is particularly interesting for its potential in radiopharmaceutics due to the possibility of Br/F exchange. The chemical reactivity of these compounds with various nucleophiles also allows for selective synthesis of functionalized derivatives .

Future Directions

The study and application of thiazole derivatives is a vibrant field, with potential uses in pharmaceuticals and materials science. This specific compound could be of interest in these areas .

properties

IUPAC Name

5-(bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF3NS/c1-3-11-5(6(8,9)10)4(2-7)12-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDQGPCAYKWSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650210
Record name 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole

CAS RN

1000339-73-0
Record name 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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